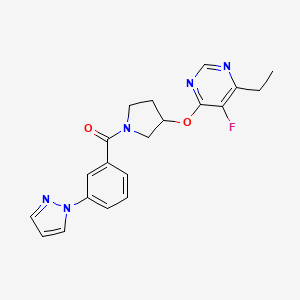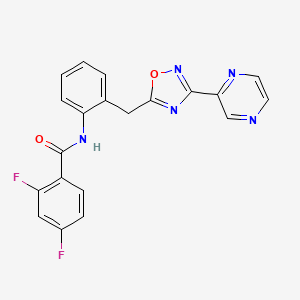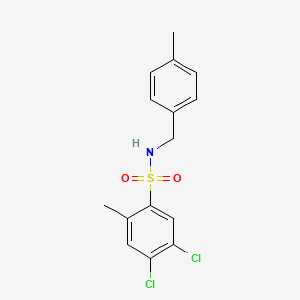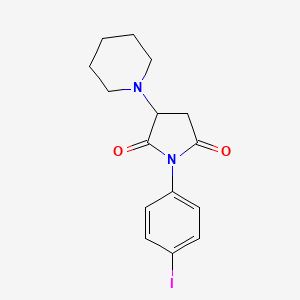
1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an iodophenyl group attached to a pyrrolidine ring, which is further substituted with a piperidinyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-iodophenylamine and piperidine as the primary starting materials.
Reaction Steps: The reaction involves the formation of an intermediate compound through the reaction of 4-iodophenylamine with piperidine under controlled conditions. This intermediate is then cyclized to form the pyrrolidine-2,5-dione ring.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at a specific range to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and optimizing reaction conditions to achieve higher yields.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at the iodine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles can be used for substitution reactions, such as halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can produce amines and alcohols.
Substitution Products: Substitution reactions can result in the formation of iodides, amines, and ethers.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenyl group can act as a ligand, binding to receptors or enzymes, while the pyrrolidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
相似化合物的比较
Similar Compounds: Compounds such as 1-(4-iodophenyl)ethanone, 4-iodobiphenyl, and 1-iodo-4-nitrobenzene share structural similarities with 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione.
Uniqueness: The presence of the pyrrolidine-2,5-dione ring and the piperidinyl group distinguishes this compound from others, providing unique chemical and biological properties.
属性
IUPAC Name |
1-(4-iodophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYRZGBLULLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
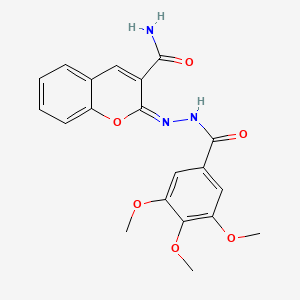
![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)

![methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988307.png)
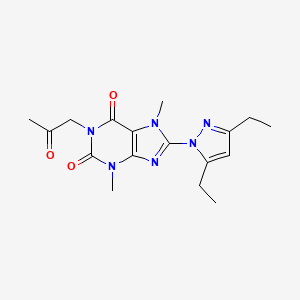
![4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B2988311.png)
![N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide](/img/structure/B2988313.png)
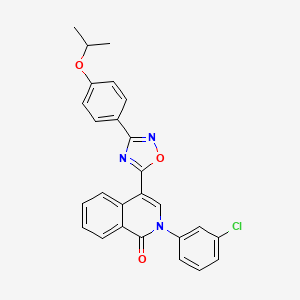
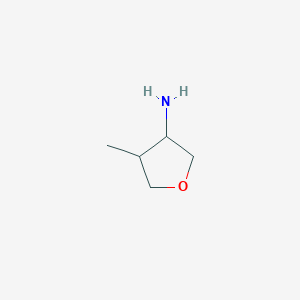
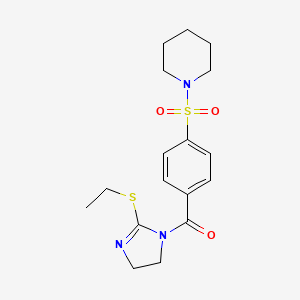
![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)
